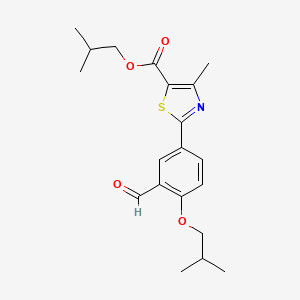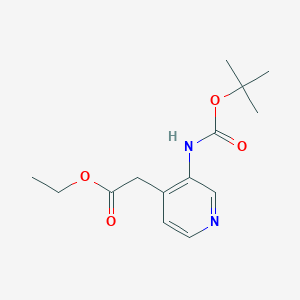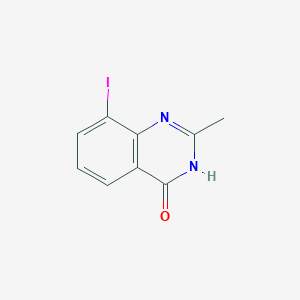
Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a formyl group, and an isobutoxyphenyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate involves several steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-nitrobenzaldehyde, which is treated with hydroxylamine and sodium formate in refluxing formic acid to yield 4-hydroxy-3-nitrobenzonitrile.
Formation of Thiobenzamide: The 4-hydroxy-3-nitrobenzonitrile is then treated with thioacetamide in hot dimethylformamide (DMF) to form the corresponding thiobenzamide.
Cyclization: The thiobenzamide undergoes cyclization with 2-chloroacetoacetic acid ethyl ester in refluxing ethanol to produce 2-(4-hydroxy-3-nitrophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester.
Alkylation: The phenolic group of the resulting compound is alkylated using isobutyl bromide and potassium carbonate in hot DMF, yielding the isobutyl ether derivative.
Reduction: The nitro group is reduced using hydrogen over palladium on carbon in ethanol/ethyl acetate to obtain the amino derivative.
Diazotation and Cyanation: The amino derivative undergoes diazotation with sodium nitrite and hydrochloric acid, followed by treatment with copper cyanide and potassium cyanide to form the cyano derivative.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, scaling up of reactions, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The nitro group in the intermediate stages can be reduced to an amino group.
Substitution: The phenolic hydroxyl group can be substituted with various alkyl groups to form ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas over palladium on carbon or other suitable catalysts.
Substitution: Alkyl halides such as isobutyl bromide in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Alkyl ethers.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
Material Science:
作用機序
The mechanism of action of Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are subject to ongoing research.
類似化合物との比較
- 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
- 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Comparison:
- Structural Differences: The presence of different functional groups (e.g., formyl vs. cyano) leads to variations in chemical reactivity and biological activity.
- Unique Properties: Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
特性
分子式 |
C20H25NO4S |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
2-methylpropyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H25NO4S/c1-12(2)10-24-17-7-6-15(8-16(17)9-22)19-21-14(5)18(26-19)20(23)25-11-13(3)4/h6-9,12-13H,10-11H2,1-5H3 |
InChIキー |
AOFFNIPPFQQICA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=O)C(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12095207.png)




![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine](/img/structure/B12095214.png)



![3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid](/img/structure/B12095247.png)


![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12095290.png)

